

Technical Support Center: Crystallization of Avibactam Sodium Hydrate

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Compound of Interest

Compound Name: Avibactam sodium hydrate

Cat. No.: B1149929

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of **avibactam sodium hydrate**.

Frequently Asked Questions (FAQs)

Q1: What are the known crystalline forms of avibactam sodium?

A1: Avibactam sodium is known to exist in several polymorphic and hydrated forms. The most commonly cited forms are:

- Anhydrous Forms: Form B and Form D. Form B is often considered the most desirable for pharmaceutical development due to its stability.[\[1\]](#)
- Hydrated Forms: Form A (monohydrate) and Form E (dihydrate).[\[2\]](#)
- Form C: Another polymorphic form that has been identified.[\[3\]](#)

The stability of these forms is influenced by factors such as water activity and temperature.[\[2\]](#)
[\[4\]](#) The general order of moisture-dependent stability is Form B < Form D < Form A < Form E.
[\[2\]](#)

Q2: What are the common methods for crystallizing avibactam sodium?

A2: Common crystallization methods for avibactam sodium include:

- **Anti-solvent Crystallization:** This involves dissolving avibactam sodium in a good solvent and then adding a miscible anti-solvent to induce precipitation. This method is often used to obtain specific anhydrous polymorphs like Form B.[\[1\]](#)
- **Cooling Crystallization:** This technique involves dissolving the compound in a suitable solvent at an elevated temperature and then gradually cooling the solution to induce crystallization.
- **Reactive Crystallization:** In this method, the crystallization of avibactam sodium is concurrent with its formation from a salt of avibactam (e.g., the tetrabutylammonium salt) by reaction with a sodium salt, such as sodium 2-ethylhexanoate.[\[5\]](#)

Q3: What are the key factors influencing the crystallization of avibactam sodium?

A3: The outcome of avibactam sodium crystallization is highly sensitive to several factors:

- **Solvent and Anti-solvent System:** The choice of solvents is critical. For example, a mixture of methanol and water can be used as the solvent, with an alcohol like ethanol serving as the anti-solvent to obtain Form B.[\[1\]](#)
- **Water Content:** Water activity is a crucial parameter that can determine whether a hydrated or anhydrous form is obtained.[\[2\]](#)[\[4\]](#)
- **Temperature:** Temperature affects solubility and the nucleation and growth kinetics of the crystals. Controlled cooling rates are essential for obtaining crystals with the desired attributes.[\[1\]](#)
- **Seeding:** The introduction of seed crystals of the desired polymorph can help control the crystallization process, leading to the desired crystal form and potentially improving batch consistency.[\[5\]](#)

Troubleshooting Guide

Problem 1: Oiling Out or Formation of an Amorphous Precipitate

Q: My avibactam sodium is precipitating as an oil or an amorphous solid instead of crystals. What should I do?

A: Oiling out or the formation of amorphous material can occur when the supersaturation level is too high, causing the solute to separate from the solution faster than it can form an ordered crystal lattice. Here are some troubleshooting steps:

- Reduce the Rate of Supersaturation:
 - Anti-solvent Addition: If you are using an anti-solvent method, slow down the addition rate to allow for gradual crystal growth.
 - Cooling Crystallization: Decrease the cooling rate to prevent a sudden drop in solubility.
- Increase the Solvent Volume: Adding a small amount of additional solvent can sometimes prevent premature precipitation.
- Optimize Temperature: Ensure the crystallization temperature is appropriate. For some systems, a higher crystallization temperature can prevent oiling out.
- Seeding: Introduce seed crystals of the desired polymorph at a point of slight supersaturation. This provides a template for crystal growth and can bypass the nucleation barrier that may lead to amorphous precipitation.

Problem 2: Formation of the Wrong Polymorph

Q: I am trying to crystallize Form B, but I am getting a hydrated form (Form A or E). How can I control the polymorphism?

A: Controlling the polymorphic outcome is critical. The formation of hydrated forms when an anhydrous form is desired is a common issue, often related to the water content in the system.

- Control Water Content: Ensure that your solvents are sufficiently anhydrous if you are targeting an anhydrous polymorph like Form B. The presence of even small amounts of water can favor the formation of hydrates.^[2]
- Solvent System Selection: The choice of solvent and anti-solvent can direct the crystallization towards a specific polymorph. For Form B, a common approach is to dissolve avibactam sodium in a methanol/water mixture and use ethanol as an anti-solvent.^[1]

- Seeding: Use seed crystals of the desired polymorph (in this case, Form B) to direct the crystallization.[5]
- Temperature Control: The relative stability of polymorphs can be temperature-dependent. Ensure your crystallization is performed within the temperature range where the desired polymorph is the most stable.

Problem 3: Poor Crystal Quality (e.g., small, needle-like crystals, agglomeration)

Q: The crystals I've obtained are very small, needle-shaped, or heavily agglomerated, making filtration and drying difficult. How can I improve the crystal habit and size?

A: Crystal morphology and size are influenced by nucleation and growth kinetics.

- Optimize Supersaturation: A lower level of supersaturation generally favors crystal growth over nucleation, leading to larger crystals. This can be achieved by slowing down the cooling rate or the anti-solvent addition rate.
- Stirring Rate: The agitation rate can impact crystal size and agglomeration. A very high stirring rate can lead to crystal breakage and secondary nucleation, resulting in smaller crystals. Conversely, insufficient stirring may lead to poor heat and mass transfer and agglomeration. Optimize the stirring rate for your specific vessel and system.
- Temperature Cycling: In some cases, temperature cycling (dissolving and recrystallizing the fine particles by gentle heating and cooling) can be employed to increase the average crystal size.
- Additives: While specific additives for avibactam sodium are not widely reported in the public literature, in general pharmaceutical crystallization, small amounts of tailor-made additives can be used to inhibit growth on certain crystal faces and modify the crystal habit.

Problem 4: Low Crystallization Yield

Q: My crystallization process results in a low yield of avibactam sodium. How can I improve it?

A: Low yield is often related to the solubility of the compound in the mother liquor.

- **Optimize Solvent/Anti-solvent Ratio:** In anti-solvent crystallization, ensure you are using a sufficient amount of anti-solvent to minimize the solubility of avibactam sodium in the final mixture.
- **Final Crystallization Temperature:** For cooling crystallization, a lower final temperature will generally result in a lower solubility and higher yield. Ensure the solution is cooled to a sufficiently low temperature before filtration.
- **Equilibration Time:** Allow sufficient time for the crystallization to reach equilibrium before filtering.
- **Avoid Using Excessive Solvent:** While adding more solvent can prevent oiling out, using a large excess will increase the amount of product lost in the mother liquor.

Quantitative Data

The solubility of avibactam sodium can vary depending on the specific form and the conditions of measurement. The following table summarizes available data.

Solvent	Temperature	Solubility (mg/mL)	Citation(s)
Water	Not Specified	>140	[6]
Water	Not Specified	57	[7]
Water	Not Specified	52	[5]
Water	Not Specified	~10 (as g/L)	[8]
Water	Not Specified	2	[9]
PBS (pH 7.2)	Not Specified	~10	[10]
DMSO	Not Specified	≥30	[6]
DMSO	Not Specified	257	[5]
DMSO	25°C	57	[7]
DMSO	Not Specified	~5	[10]
DMSO	Not Specified	61	[11]
Methanol	Not Specified	Slightly Soluble	[6]
Ethanol	Not Specified	< 1 (Insoluble)	[5][7]

Note: The discrepancies in reported solubility values may be due to differences in the polymorphic form, temperature, and experimental methodology.

Experimental Protocols

The following are illustrative protocols based on information from patent literature and general crystallization principles. These should be considered as starting points and may require optimization.

Protocol 1: Anti-solvent Crystallization to Obtain Form B

This protocol is based on the general method described in patent CN113105455A.[1]

- Dissolution:

- In a suitable reaction vessel, dissolve avibactam sodium in a mixture of methanol and a minimal amount of water with stirring. The ratio of avibactam sodium to methanol can be in the range of 1:15 to 1:35 (g/mL), and the ratio to water can be around 1:0.6 to 1:1.5 (g/mL).^[1]
- Gently heat the mixture to 55-65 °C to ensure complete dissolution.^[1]
- Anti-solvent Addition:
 - Cool the solution to a temperature between 25-35 °C.^[1]
 - Slowly add ethanol (as the anti-solvent) dropwise with continuous stirring. A typical mass-to-volume ratio of avibactam sodium to ethanol is in the range of 1:25 to 1:60 (g/mL).^[1] The slow addition is crucial to control the supersaturation and promote crystal growth over rapid precipitation.
- Crystal Growth and Maturation:
 - After the addition of the anti-solvent, continue stirring the suspension at 25-35 °C for an extended period, for instance, 14-16 hours, to allow for crystal growth and maturation.^[1]
- Cooling and Isolation:
 - Gradually cool the suspension to 10-20 °C and hold for 1-2 hours to maximize the yield.^[1]
 - Collect the crystals by vacuum filtration.
 - Wash the crystals with a small amount of cold ethanol.
 - Dry the crystals under vacuum at an appropriate temperature.

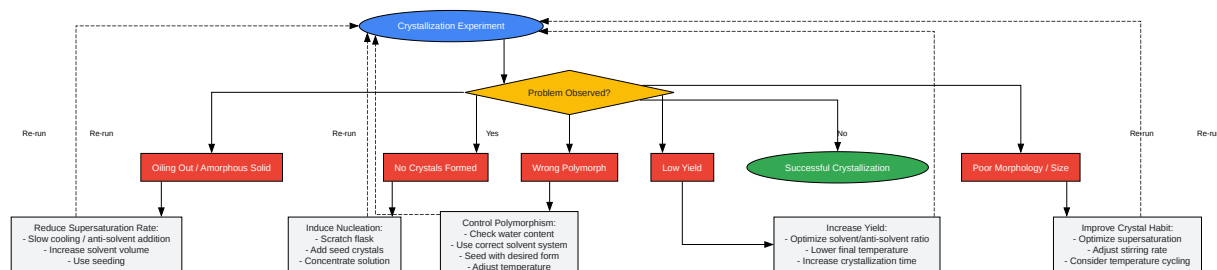
Protocol 2: Reactive Crystallization to Obtain Form B

This protocol is based on the general method described in patent CN115124529A.^[5]

- Preparation of Solutions:

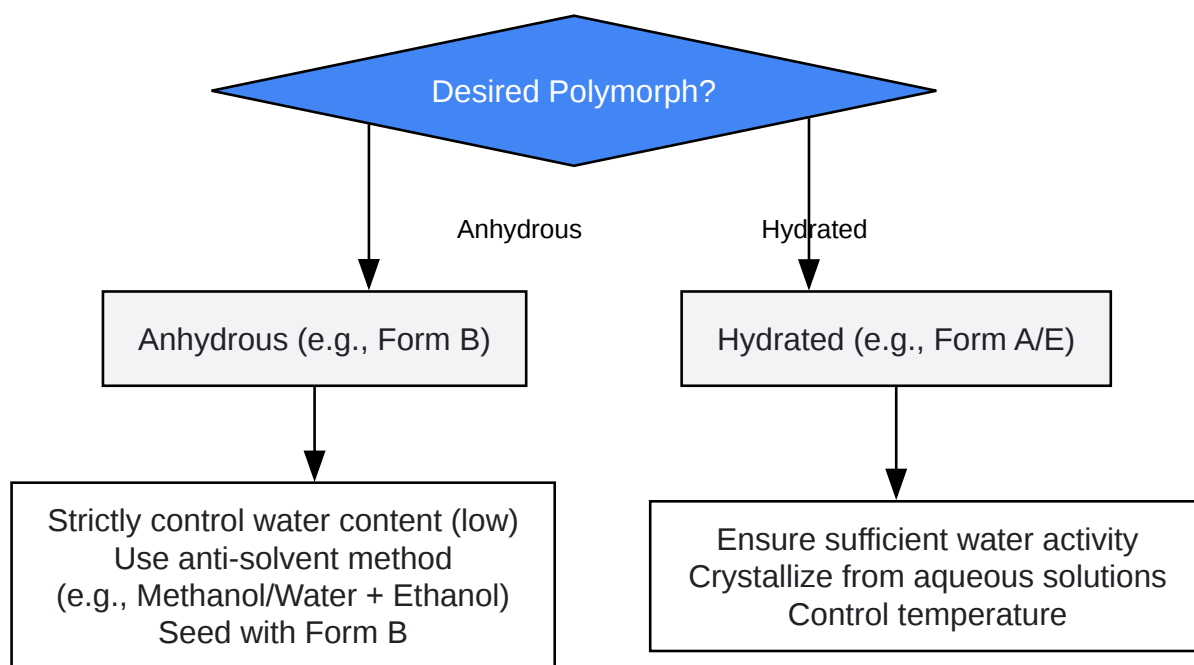
- Prepare a solution of avibactam tetrabutylammonium salt in a mixture of absolute ethanol and a small amount of purified water (e.g., ~3-4% water relative to ethanol).
- In a separate vessel, prepare a solution of sodium 2-ethylhexanoate in anhydrous ethanol.
- Crystallization:
 - In a reaction vessel, charge the solution of avibactam tetrabutylammonium salt.
 - Control the temperature to 25-35 °C.[5]
 - If seeding, add a small amount of Form B seed crystals (~1-2% by weight of the starting material) and stir.[5]
 - Slowly add the sodium 2-ethylhexanoate solution dropwise over a period of approximately 3 hours.[5] A precipitate should form gradually.
 - After the addition is complete, continue to stir the suspension at 25-35 °C for about 2 hours to allow the crystallization to complete.[5]
- Isolation:
 - Collect the crystals by vacuum filtration.
 - Wash the crystal cake with ethanol.
 - Dry the product under vacuum.

Visualizations



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Caption: General troubleshooting workflow for avibactam sodium crystallization.



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Caption: Decision pathway for controlling avibactam sodium polymorphism.

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